molecular formula C9H8BrClO2 B3032869 2-Bromo-1-(4-chloro-2-methoxyphenyl)ethanone CAS No. 60208-06-2

2-Bromo-1-(4-chloro-2-methoxyphenyl)ethanone

Cat. No.: B3032869
CAS No.: 60208-06-2
M. Wt: 263.51
InChI Key: FDGIQMRTLABTHW-UHFFFAOYSA-N
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Description

2-Bromo-1-(4-chloro-2-methoxyphenyl)ethanone is an organic compound with the molecular formula C9H8BrClO2. It is a brominated derivative of acetophenone, characterized by the presence of a bromo group at the alpha position and a chloro and methoxy group on the phenyl ring. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(4-chloro-2-methoxyphenyl)ethanone typically involves the bromination of 1-(4-chloro-2-methoxyphenyl)ethanone. The reaction is carried out using bromine in the presence of a solvent such as chloroform or carbon tetrachloride. The reaction conditions include maintaining the temperature at around 0-5°C to control the rate of bromination and prevent side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(4-chloro-2-methoxyphenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-1-(4-chloro-2-methoxyphenyl)ethanone is used in various scientific research fields:

Mechanism of Action

The mechanism of action of 2-Bromo-1-(4-chloro-2-methoxyphenyl)ethanone involves its interaction with nucleophiles and electrophiles. The bromo group acts as a leaving group in nucleophilic substitution reactions, while the carbonyl group can participate in various addition reactions. The compound can also form hydrogen bonds and van der Waals interactions with biological molecules, influencing their activity .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-1-(4-methoxyphenyl)ethanone: Similar structure but lacks the chloro group.

    2-Bromo-1-(4-hydroxyphenyl)ethanone: Similar structure but has a hydroxyl group instead of a methoxy group.

    2-Bromo-1-(4-chlorophenyl)ethanone: Similar structure but lacks the methoxy group.

Uniqueness

2-Bromo-1-(4-chloro-2-methoxyphenyl)ethanone is unique due to the presence of both chloro and methoxy groups on the phenyl ring, which can influence its reactivity and interactions with other molecules. This makes it a versatile compound in organic synthesis and research applications .

Properties

IUPAC Name

2-bromo-1-(4-chloro-2-methoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO2/c1-13-9-4-6(11)2-3-7(9)8(12)5-10/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDGIQMRTLABTHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Cl)C(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401259880
Record name 2-Bromo-1-(4-chloro-2-methoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401259880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60208-06-2
Record name 2-Bromo-1-(4-chloro-2-methoxyphenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60208-06-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-1-(4-chloro-2-methoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401259880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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